N1-benzyl-N5-phenyl-biguanide sulfate is a chemical compound belonging to the class of biguanides, which are characterized by the presence of two guanidine groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the field of oncology. The molecular formula for N1-benzyl-N5-phenyl-biguanide sulfate is C15H19N5O4S, with a molecular weight of 365.4 g/mol. It is classified under biguanide derivatives, which are known for their diverse biological activities.
Biguanides, including N1-benzyl-N5-phenyl-biguanide sulfate, are derived from guanidine compounds and are often classified based on their structural variations and functional groups. They have been extensively studied for their pharmacological properties, including anti-diabetic and anti-cancer activities. The compound can be sourced from various chemical suppliers and is also synthesized in laboratories for research purposes .
The synthesis of N1-benzyl-N5-phenyl-biguanide sulfate typically involves the reaction between benzylamine and phenylbiguanide. The process can be summarized as follows:
In industrial settings, this synthesis is scaled up using larger reactors equipped with temperature and pressure controls to ensure consistent quality and yield.
The molecular structure of N1-benzyl-N5-phenyl-biguanide sulfate features a central biguanide core with two distinct aromatic substituents: a benzyl group at the N1 position and a phenyl group at the N5 position. The sulfate group contributes to its solubility and reactivity.
This structure allows for various interactions with biological targets, enhancing its pharmacological potential.
N1-benzyl-N5-phenyl-biguanide sulfate participates in several chemical reactions characteristic of biguanides:
These reactions are essential for developing derivatives with improved efficacy or altered pharmacokinetic profiles.
The mechanism of action of N1-benzyl-N5-phenyl-biguanide sulfate involves multiple pathways:
This multifaceted mechanism highlights its potential as an anticancer agent.
N1-benzyl-N5-phenyl-biguanide sulfate exhibits several notable physical and chemical properties:
These properties are critical for its application in pharmaceutical formulations and influence its bioavailability.
N1-benzyl-N5-phenyl-biguanide sulfate has several scientific applications:
Its diverse applications underscore the importance of continued research into its properties and potential therapeutic uses.
The journey of biguanide compounds from serendipitous discoveries to rationally designed therapeutic agents spans over a century. The foundational work began in 1879 with Bernhard Rathke's initial synthesis of biguanide via guanidine-cyanamide coupling, though with low yields. This process was refined by R. Herth using cyanoguanidine with cupric sulfate under ammoniacal conditions, establishing early synthetic routes for these nitrogen-rich structures [2] [6]. The 1920s–1930s witnessed the clinical use of aliphatic biguanides like synthalin A and B as hypoglycemic agents, though interest waned with insulin's advent. The 1957 rediscovery of metformin's (N,N-dimethylbiguanide) glucose-lowering effects by Jean Sterne revitalized biguanide pharmacology, leading to its eventual recognition as a first-line type 2 diabetes therapy [1].
The 21st century marked a paradigm shift with the discovery of biguanides' anticancer properties. Metformin was found to inhibit breast cancer cell proliferation by targeting mitochondrial-associated cytochrome P450 3A4 (CYP3A4), disrupting epoxyeicosatrienoic acid (EET) biosynthesis and AMP-activated protein kinase (AMPK) modulation [3]. This revelation catalyzed efforts to optimize biguanide scaffolds for oncology. Phenformin (N1-phenethyl-biguanide), withdrawn for lactic acidosis risk, exhibited superior tumor suppression in xenograft models due to enhanced membrane permeability and complex I inhibition [4]. Consequently, arylalkylbiguanides like N1-benzyl-N5-phenyl-biguanide emerged as targeted derivatives, designed to amplify anticancer efficacy while leveraging structural modularity for specificity. The sulfate salt form improves crystallinity and stability—a critical advancement for pharmaceutical development [4] [7].
Table 1: Key Milestones in Biguanide Therapeutic Development
Year | Discovery/Agent | Therapeutic Impact |
---|---|---|
1879 | Rathke’s synthesis of biguanide | Foundation of biguanide chemistry |
1920s | Synthalin A/B | Early hypoglycemic agents; limited by toxicity |
1957 | Metformin (Glucophage®) | First-line type 2 diabetes therapy |
2005 | Metformin’s anticancer association | Expansion into oncology research |
2010s | Phenformin repositioning | Validation of arylalkylbiguanides in tumor models |
2020s | N1-benzyl-N5-phenyl-biguanide sulfate | Targeted biguanide for metabolic & oncological applications |
N1-benzyl-N5-phenyl-biguanide sulfate exemplifies strategic innovation within biguanide chemistry. Its core consists of a planar biguanide unit adopting the thermodynamically favored E-configuration, where the N4 nitrogen is protonated and stabilized by an intramolecular N–H···N hydrogen bond. X-ray crystallography of analogous N-phenylbiguanidium salts reveals bond lengths intermediate between single (1.42 Å) and double (1.28 Å) bonds (e.g., C1–N1: 1.35 Å; N3–C2: 1.32 Å), confirming π-electron delocalization across the –N=C–N–C=N– framework [2] [6] [7]. Protonation occurs preferentially at N4 (pKa1H ≈ 11.5), generating a monocation that pairs with sulfate via ionic and hydrogen-bonding interactions.
The sulfate anion induces non-centrosymmetric crystal packing in structurally related salts like bis(N-phenylbiguanidium) sulfate (space group C2), which displays high second-harmonic generation (SHG) efficiency—evidence of its polar arrangement [7]. This structural motif is critical for N1-benzyl-N5-phenyl-biguanide sulfate, as the benzyl group introduces steric bulk and enhanced hydrophobicity (cLogP ≈ 1.8) compared to metformin (cLogP = −1.63) or phenformin (cLogP = 0.21). Synthesis leverages Mayer’s method: benzylamine and phenylcyanoguanidine undergo microwave-assisted condensation (70–90°C, 5–15 min) catalyzed by trimethylsilyl chloride, yielding the free base precipitated as sulfate salt [2] [5].
Table 2: Structural Parameters of N-Phenylbiguanidium Derivatives
Parameter | N-Phenylbiguanide | Bis(N-phenylbiguanidium) sulfate | N1-benzyl-N5-phenyl-biguanide sulfate |
---|---|---|---|
C1–N1 bond (Å) | 1.341 | 1.327 | ~1.35 (estimated) |
N3–C2 bond (Å) | 1.315 | 1.320 | ~1.32 (estimated) |
Protonation site | N4 | N4 | N4 |
Space group | P-1 (perchlorate salt) | C2 (non-centrosymmetric) | P21/c (predicted) |
Thermal stability | Decomp. >130°C | Stable to 483 K | >140°C (observed) |
Aromatic moieties in N1-benzyl-N5-phenyl-biguanide sulfate serve dual roles: enhancing target engagement and optimizing physicochemical properties. The phenyl ring at N5 provides a planar, electron-rich platform for π–π stacking or cation–π interactions with biological targets, such as CYP3A4’s heme-active site or 5-hydroxytryptamine receptors. Notably, phenylbiguanide itself is a selective 5-HT3 agonist, demonstrating the pharmacophoric contribution of the aryl group [1] [9]. The ortho-chlorophenyl variant in phenformin analogues increases UPR (unfolded protein response) inhibition 10-fold over metformin (IC50 = 5.2 μM vs. 46.2 μM under glucose deprivation) by amplifying hydrophobic contact surfaces [4].
The benzyl group at N1 acts as a conformational modulator and permeability enhancer. Homologation studies of aryl-(CH₂)ₙ-biguanides reveal optimal bioactivity at n = 5–6, where cLogP values reach ~2.0–2.5. N1-benzyl-N5-phenyl-biguanide’s benzyl linker (effective length = 4.5 Å) approaches this ideal, balancing lipophilicity for membrane diffusion and solubility for cellular uptake. This is evidenced by PROTAC-biguanide conjugates where benzyl derivatives exhibit 3–5× lower EC50 in pancreatic cancer (KP4) cells than metformin, correlating with cLogP > 0 [5]. Hydrophobic parameters (π) further validate this: benzyl (π = 2.01) and phenyl (π = 1.96) substituents significantly increase bioactivity over alkyl chains (π < 1.5 for methyl) [4] [5].
Table 3: Impact of Aromatic Substituents on Biguanide Bioactivity
Substituent | cLogP | HIF-1α Inhibition IC50 (μM) | Cytotoxicity IC50 Glc(−) (μM) | Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|---|
N1-Me; N5-H (metformin) | −1.63 | 27.4 ± 6.1 | 46.2 ± 9.2 | 0.2 |
N1-phenethyl (phenformin) | 0.21 | 5.8 ± 0.3 | 5.2 ± 0.7 | 12.8 |
N1-(pentyl); N5-(o-Cl-Ph) | 2.30 | 1.0 ± 0.1 | 1.9 ± 0.1 | 24.5 |
N1-benzyl; N5-Ph | 1.82* | <5.0* | <10.0* | 18.3* |
*Estimated from structural analogues; experimental confirmation pending.
The sulfate counterion further refines the pharmacophore by enabling dense hydrogen-bond networks (e.g., N–H···O, O–H···O), as observed in bis(N-phenylbiguanidium) sulfate’s crystal structure. This enhances lattice energy, improving thermal stability (decomposition >140°C vs. 136°C for neutral biguanide) and shelf life [2] [7]. Combined, the aromatic N1/N5 decoration and sulfate salt form position N1-benzyl-N5-phenyl-biguanide sulfate as a versatile scaffold for targeting metabolic and oncological pathways.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0